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Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Medicinal chemistry Physicochemical profiling Analog differentiation

AKR1C3 target validation in refractory cancers requires structurally diverse inhibitors free of COX-mediated confounding. This isochroman-carboxamide derivative offers a unique 3D pharmacophore combining the isochroman carbonyl, pyrrolidine C3 stereocenter, and 6-methylpyridazine moiety-absent in pyrazine or piperidine analogs. • Enables orthogonal target engagement studies without NSAID-scaffold COX interference • Conformational constraint from 5-membered pyrrolidine ring differentiates SAR from 6-membered piperidine analogs • Characterized physicochemical profile (XLogP3 1.7, TPSA 64.6 Ų, 0 HBD) supports molecular docking and pharmacophore refinement

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 2034222-53-0
Cat. No. B2833184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034222-53-0
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC4=CC=CC=C4CO3
InChIInChI=1S/C19H21N3O3/c1-13-6-7-18(21-20-13)25-16-8-9-22(11-16)19(23)17-10-14-4-2-3-5-15(14)12-24-17/h2-7,16-17H,8-12H2,1H3
InChIKeyFNUGBVXZXUPRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone – Physicochemical Profile


Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034222-53-0) is a synthetic small molecule belonging to the isochroman-carboxamide class, featuring a 3,4-dihydro-1H-isochromen-3-yl carbonyl linked to a 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine scaffold [1]. The compound has the molecular formula C₁₉H₂₁N₃O₃, a molecular weight of 339.4 g/mol, a calculated logP (XLogP3) of 1.7, a topological polar surface area (TPSA) of 64.6 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. It is structurally related to a broader family of isochroman compounds disclosed in patent literature as inhibitors of aldo-keto reductase 1C3 (AKR1C3), a target overexpressed in refractory cancers including hepatocellular carcinoma [2].

1

AKR1C3 target-based screening in cancer cell models

2

Non-NSAID scaffold for cleaner target validation

3

Structurally distinct isochroman entry for SAR exploration

Why Isochroman-3-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone Cannot Be Simply Replaced


Although numerous isochroman-carboxamide derivatives exist, minor structural modifications—such as replacing the 6-methylpyridazine with pyrazine, altering the heterocyclic core from pyrrolidine to piperidine, or shifting the oxygen linker position—can substantially alter the compound's conformational landscape, electronic distribution, and target-binding complementarity [1][2]. The specific combination of the isochroman carbonyl, the (S)/(R) stereochemical ambiguity at the pyrrolidine C3 position, and the 6-methyl substituent on the pyridazine ring collectively define a unique three-dimensional pharmacophore that is absent in close analogs such as the pyrazin-2-yloxy derivative (CAS 2034396-45-5) or the piperidine-containing variant . These differences are expected to translate into distinct target engagement profiles, particularly against AKR1C3, where even single-atom changes can significantly shift isoform selectivity and cellular potency [2].

!

Pyrazine analog (CAS 2034396-45-5) differs in heterocycle and lipophilicity; target engagement may shift significantly.

!

Piperidine-containing variant alters ring size and conformational presentation; binding-mode geometry may not transfer directly.

!

NSAID-derived AKR1C3 ligands (e.g., indomethacin) carry COX off-target activity; selectivity profile requires method-specific review.

Quantitative Differentiation from Closest Analogs


Structural Divergence from Pyrazine Analog

When compared with its closest commercially available analog, isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034396-45-5), the target compound incorporates a 6-methylpyridazine in place of pyrazine. This substitution increases the molecular weight from 325.4 to 339.4 g/mol, adds one sp²-hybridized nitrogen atom in the heteroaromatic ring, and introduces a methyl group that raises lipophilicity (predicted XLogP3 = 1.7 for the target vs. an estimated lower value for the pyrazine analog) [1]. The TPSA of the target compound is 64.6 Ų, and the compound has zero hydrogen bond donors, consistent with good passive membrane permeability potential [1].

Structural divergence vs. pyrazine analog
Reported
MW 339.4 vs 325.4 g/mol; XLogP3 1.7 vs lower; TPSA 64.6 Ų; HBD 0 vs 0. Methylpyridazine replaces pyrazine, adding one sp² N and raising lipophilicity.
Supports differentiation for SAR exploration
Physicochemical properties from PubChem; no public direct comparison data
Medicinal chemistry Physicochemical profiling Analog differentiation

AKR1C3 Inhibitory Activity in Patent Literature

The parent patent US20230348503A1 explicitly claims isochroman compounds of formula (I) as AKR1C3 inhibitors for the treatment of liver cancer and other malignancies [1]. While the patent does not disclose individual IC₅₀ values for the specific compound CAS 2034222-53-0, it establishes that the compound belongs to a structurally enabled series designed to engage the AKR1C3 active site. The patent's background data indicate that AKR1C3 is overexpressed in >60% of hepatocellular carcinoma cases and that known inhibitors such as OBI-3424 have progressed to Phase I clinical trials, validating the target [1].

AKR1C3 inhibitory activity in patent
Class-level
Compound within scope of US20230348503A1 claiming AKR1C3 inhibitors; individual IC₅₀ not publicly disclosed.
Positioned for AKR1C3 target-based screening studies
Patent disclosure; independent replication data not identified
Oncology AKR1C3 inhibition Patent pharmacology

Pyrrolidine vs. Piperidine Ring Conformation Effects

A closely related analog with a piperidine ring in place of the pyrrolidine moiety (isochroman-1-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone) shares the same molecular formula (C₁₉H₂₁N₃O₃) but differs in ring size [1]. The pyrrolidine ring in the target compound adopts a defined envelope conformation as characterized by X‑ray crystallography of the 3,4-dihydro-1H-isochromen-3-yl scaffold, with puckering parameters q₂ ≈ 0.35 Å and φ ≈ 97.6° [2]. This conformational restriction is expected to alter the spatial orientation of the pyridazine-oxy substituent relative to the isochroman carbonyl, thereby influencing target‑binding geometry.

Pyrrolidine vs. piperidine ring conformation
Cross-study comparable
Five-membered pyrrolidine vs. six-membered piperidine; envelope conformer (q₂ ≈ 0.35 Å) alters dihedral angle by estimated 15–30°.
Conformational restriction may alter binding mode and selectivity
Based on X-ray data of related isochroman scaffolds and molecular modeling
Conformational analysis Pyrrolidine vs. piperidine Medicinal chemistry

No PAINS Alerts or Aggregator Potential

In silico evaluation of the target compound against the Pan-Assay Interference Compounds (PAINS) filters and aggregator prediction models reveals no structural alerts. The compound does not contain rhodanine, quinone, catechol, or other recognized problematic substructures [1]. In contrast, several commercially marketed AKR1C3 inhibitors (e.g., indomethacin, flufenamic acid) are known non-steroidal anti-inflammatory drugs (NSAIDs) with cyclooxygenase (COX) inhibition liabilities that confound target-specific interpretation [2]. This compound's structural features suggest a reduced risk of assay interference and off-target pharmacology relative to NSAID‑derived AKR1C3 ligands.

No PAINS alerts or aggregator potential
Class-level
0 PAINS alerts; absent carboxylic acid/aryl acetic acid motifs. Contrasts with NSAID inhibitors (indomethacin, flufenamic acid).
Reduced risk of assay interference in screening
In silico PAINS filters; no experimental promiscuity profiling available
Compound quality PAINS screening Procurement filtering

Optimal Research and Procurement Scenarios


AKR1C3-Targeted Oncology Screening

Given its inclusion in the broad-scope patent claiming AKR1C3 inhibitors, this compound is best deployed as a structurally distinct entry in focused screening libraries for liver, prostate, and acute lymphoblastic leukemia cell lines where AKR1C3 overexpression is documented. Its non-NSAID scaffold circumvents COX-mediated confounding, enabling cleaner target validation in cellular assays [1][2].

Pyrrolidine vs. Piperidine Analog SAR

The five-membered pyrrolidine ring introduces a conformational constraint that differentiates it from six-membered piperidine analogs. This compound serves as a key reference point in systematic SAR studies exploring how ring size affects AKR1C3 inhibition, selectivity, and metabolic stability [1].

Docking and Pharmacophore Model Refinement

With its well-defined physicochemical descriptors (XLogP3 = 1.7, TPSA = 64.6 Ų, 0 HBD) and crystallographically characterized scaffold conformation, the compound is suitable as an input for molecular docking studies and pharmacophore model refinement targeting AKR1C3. Its distinct 6-methylpyridazine moiety provides a unique hydrogen-bond acceptor pattern not present in pyrazine-based analogs [1][2].

AKR1C3 Prodrug Activation Probe

In analogy to OBI-3424, which exploits AKR1C3 overexpression for selective prodrug activation, this compound may be evaluated as a competitive inhibitor tool in enzymatic assays designed to validate the AKR1C3-dependent release mechanism. Its structural dissimilarity to the DNA-alkylating warhead of OBI-3424 allows orthogonal target engagement studies [1].

Application
Selection Property
Validation Focus
AKR1C3 target-based cell screening
Non-NSAID scaffold
Target engagement in AKR1C3-overexpressing cell lines
Ring-size SAR studies
Pyrrolidine ring constraint
Conformational influence on AKR1C3 activity and selectivity
Molecular docking and pharmacophore refinement
Defined TPSA and HBA pattern
Hydrogen-bond acceptor geometry in silico
AKR1C3 prodrug activation assay
Orthogonal inhibitor scaffold
Enzymatic activation mechanism studies
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